1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]
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Overview
Description
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] is a complex organic compound characterized by its unique structure, which includes two pyrimidine rings connected by a propane-1,3-diyl linker and substituted with methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] typically involves the reaction of appropriate pyrimidine derivatives with a propane-1,3-diyl linker. The reaction conditions often require the use of solvents such as dichloromethane (DCM) and may involve refluxing to ensure complete reaction . The process may also include purification steps such as recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrimidine rings can be reduced to dihydropyrimidines using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate)
- 1,1’-(Propane-1,3-diyl)-bis(3-methyl-1H-imidazolium-1-yl) dihexafluorophosphate
- Benzene, 1,1’-(1,3-propanediyl)bis-
Uniqueness
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] stands out due to its specific substitution pattern and the presence of methylsulfanyl groups, which impart unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
90032-44-3 |
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Molecular Formula |
C13H16N4S4 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
4-methylsulfanyl-1-[3-(4-methylsulfanyl-2-sulfanylidenepyrimidin-1-yl)propyl]pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N4S4/c1-20-10-4-8-16(12(18)14-10)6-3-7-17-9-5-11(21-2)15-13(17)19/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
HADJQLCMKKDZJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=S)N(C=C1)CCCN2C=CC(=NC2=S)SC |
Origin of Product |
United States |
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